![molecular formula C19H21N3O3S B14195025 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-81-3](/img/structure/B14195025.png)
2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a phenylhexane sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylhexane sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases. The final step involves coupling the 1,3,4-oxadiazole intermediate with a pyridine derivative through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylhexane sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the oxadiazole ring can participate in π-π stacking interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Pentachloropyridine: Another pyridine derivative with different substituents, used in various organic synthesis applications.
Uniqueness
2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of its sulfonyl group, oxadiazole ring, and pyridine core, which confer specific chemical reactivity and potential biological activity not found in other similar compounds .
特性
CAS番号 |
832077-81-3 |
|---|---|
分子式 |
C19H21N3O3S |
分子量 |
371.5 g/mol |
IUPAC名 |
2-(6-phenylhexylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H21N3O3S/c23-26(24,15-9-2-1-4-10-16-11-5-3-6-12-16)19-22-21-18(25-19)17-13-7-8-14-20-17/h3,5-8,11-14H,1-2,4,9-10,15H2 |
InChIキー |
GHZCMFUCRFWECW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
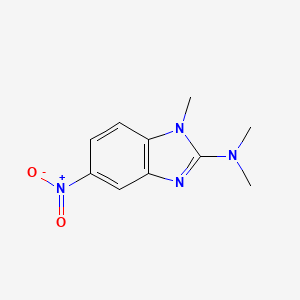
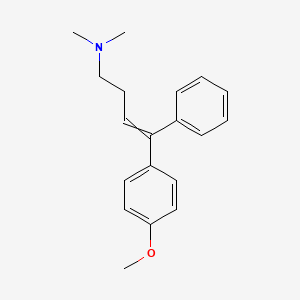
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
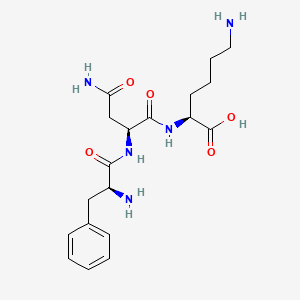
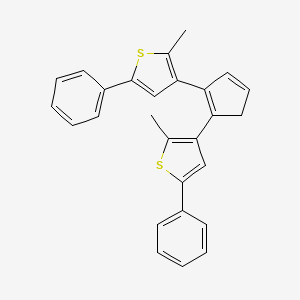
![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
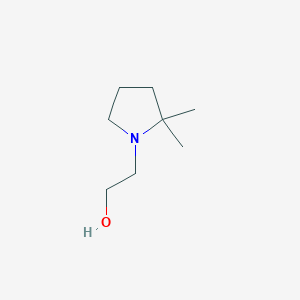
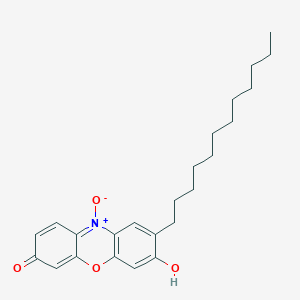
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
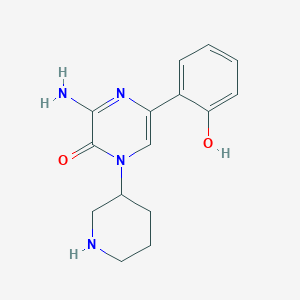
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
